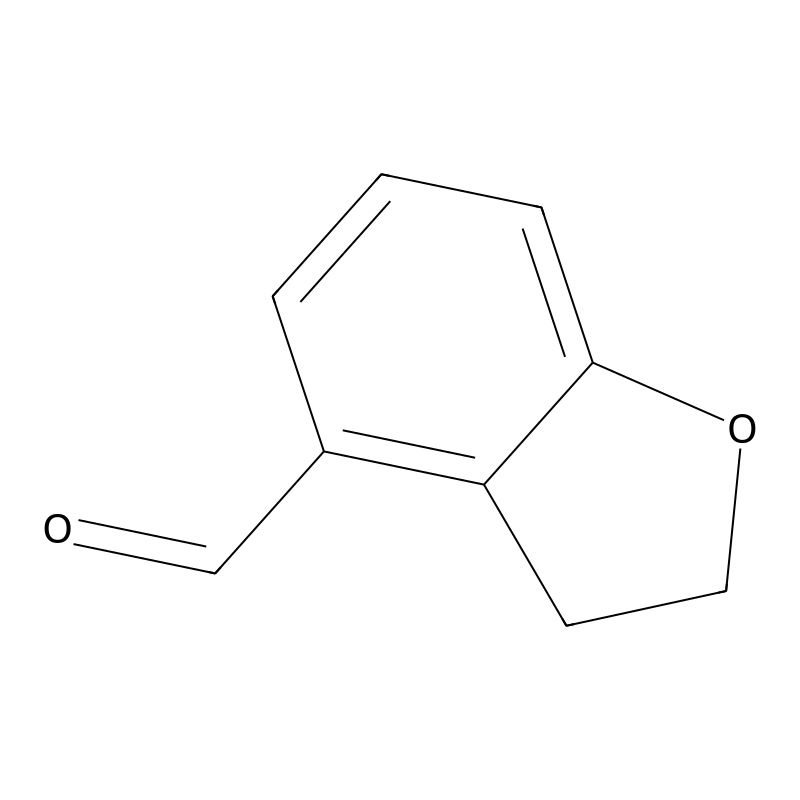

2,3-Dihydrobenzofuran-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Precursor Molecule:

Investigation in Medicinal Chemistry:

There is some limited research exploring the potential biological activities of 2,3-Dihydrobenzofuran-4-carbaldehyde itself. For instance, a study published in 2012 investigated its antiproliferative activity against various cancer cell lines. The results showed moderate activity against some of the tested cell lines, suggesting potential for further development, but further research is needed to confirm these findings and elucidate the underlying mechanisms of action [].

Broader Context of Dihydrobenzofuran Derivatives:

It's important to note that 2,3-Dihydrobenzofuran-4-carbaldehyde belongs to a broader class of compounds known as dihydrobenzofuran derivatives. These derivatives have garnered more significant interest in scientific research due to their diverse range of potential applications, including:

- Medicinal Chemistry: Dihydrobenzofuran derivatives have been explored for their potential anti-tumor, anti-inflammatory, and anti-microbial activities [].

- Material Science: Some dihydrobenzofuran derivatives exhibit interesting properties like photoluminescence, making them potentially useful in the development of organic light-emitting diodes (OLEDs) [].

2,3-Dihydrobenzofuran-4-carbaldehyde is an organic compound characterized by a fused benzene and dihydrofuran structure, with a carbaldehyde functional group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 148.16 g/mol. The compound is part of a larger class of benzofuran derivatives, which are known for their diverse biological activities and synthetic utility in organic chemistry .

- Electrophilic Aromatic Substitution: The presence of the aldehyde group makes it susceptible to electrophilic substitution, allowing for further functionalization.

- Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or ethers, respectively.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 2,3-dihydrobenzofuran derivatives exhibit significant biological activities. Notably, they have been shown to possess antifungal and antibacterial properties. Molecular docking studies suggest that these compounds interact effectively with biological targets, potentially leading to the development of new antimicrobial agents . Furthermore, some derivatives have displayed anti-inflammatory and cytotoxic activities, making them candidates for further pharmacological exploration .

Several synthetic approaches have been developed for the preparation of 2,3-dihydrobenzofuran-4-carbaldehyde:

- Rh(III)-Catalyzed C-H Activation: This method involves the activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, providing a redox-neutral pathway to synthesize dihydrobenzofurans .

- Palladium-Catalyzed Reactions: Various palladium-catalyzed reactions allow for the synthesis of chiral substituted derivatives with high regio- and enantiocontrol .

- One-Pot Synthesis: A one-pot synthesis approach utilizing fluoride-induced desilylation has been reported, enabling regioselective formation of substituted dihydrobenzofurans through Michael addition reactions .

2,3-Dihydrobenzofuran-4-carbaldehyde finds applications in:

- Pharmaceuticals: As a scaffold for developing new antimicrobial agents and other therapeutic compounds.

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

- Material Science: Potential applications in creating polymers or materials with specific electronic properties.

Interaction studies have highlighted the compound's ability to inhibit certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by this enzyme . Additionally, studies on its binding affinity to various biological targets may provide insights into its mechanism of action as an antimicrobial agent.

Several compounds share structural similarities with 2,3-dihydrobenzofuran-4-carbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 2,3-Dihydrobenzofuran-5-carbaldehyde | 55745-70-5 | 0.91 |

| 2,3-Dihydrobenzofuran-7-carbaldehyde | 196799-45-8 | 0.88 |

| 1-(2,3-Dihydro-7-benzofuranyl)ethanone | 170730-06-0 | 0.85 |

| 2,3-Dihydrobenzofuran | 196597-78-1 | 0.84 |

| Benzofuran | 271-89-6 | Varies |

These compounds exhibit unique characteristics that differentiate them from each other despite their structural similarities. For instance, variations in substitution patterns can lead to different biological activities and reactivity profiles.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling Strategies

Palladium catalysis has emerged as a cornerstone for constructing dihydrobenzofuran derivatives. A landmark study demonstrated a one-pot cascade reaction involving 2-iodophenol, methyl bromomethylacrylate, and arylboronic acids under Pd(OAc)₂/PPh₃ catalysis. This method enables sequential allylation, carbopalladation, and Suzuki-Miyaura cross-coupling to yield 3,3-disubstituted dihydrobenzofurans. Key advantages include:

- High functional group tolerance: Compatibility with electron-rich and electron-deficient arylboronic acids.

- Exquisite regioselectivity: Predominance of 3,3-disubstitution due to steric and electronic control during cyclization.

Table 1: Representative Palladium-Catalyzed Reactions for Dihydrobenzofuran Derivatives

Copper-Catalyzed Cyclization Reactions

Copper(I) catalysis offers a cost-effective alternative for intramolecular cyclizations. A seminal work reported the synthesis of functionalized 2,3-dihydrobenzofurans via aryl chloride-alcohol cyclization under CuCl-mediated conditions. This method leverages the nucleophilic aromatic substitution (SNAr) reactivity of activated aryl halides. Key features include:

- Mild conditions: Reactions proceed at 60–80°C without stringent inert atmospheres.

- Scalability: Compatible with industrial-scale production due to low catalyst loading (5–10 mol%).

Table 2: Copper-Catalyzed Cyclization Reactions

| Starting Material | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(2-Bromoethoxy)phenol | CuI, KOAc | DMF | 80°C | 82 | |

| o-Ethynylphenol + Alkyl halide | CuI, PPh₃ | THF | 65°C | 78 |

Green Chemistry Paradigms

Aqueous-Phase Tandem Synthesis

Aqueous-phase reactions minimize environmental impact by reducing solvent use. A three-component iodine-catalyzed protocol enables one-pot synthesis of diastereoselective trans-dihydrobenzofurans via Knoevenagel condensation, Michael addition, and cyclization. This method:

- Avoids hazardous solvents: Uses water as the primary solvent.

- High atom economy: Achieves >90% yields with minimal byproducts.

Table 3: Aqueous-Phase Synthesis of Dihydrobenzofuran Derivatives

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis, driven by ball milling, eliminates solvents entirely. A study demonstrated ultrasound-assisted Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and aromatic ketones. Key benefits include:

- Rapid reaction times: 15–30 minutes under ultrasound.

- Energy efficiency: Low-power ultrasound (20 kHz) achieves >90% yields.

Table 4: Solvent-Free Synthesis of Chalcone Derivatives

Stereoselective Construction Techniques

Diastereoselective Iodine-Catalyzed Protocols

Iodine catalysis enables diastereoselective synthesis of trans-dihydrobenzofurans. A Knoevenagel-Michael-cyclization cascade using iodine in aqueous media produces trans-dihydrobenzofurans with >95:5 dr. Mechanistic studies suggest iodide ions facilitate proton transfer during cyclization.

Table 5: Diastereoselective Iodine-Catalyzed Reactions

| Substrates | Catalyst (mol%) | Conditions | Yield (%) | dr (trans:cis) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde + Ethylene glycol | I₂ (10%) | H₂O, RT, 2 h | 85 | >95:5 | |

| o-Naphthol + Allyl bromide | I₂ (5%) | H₂O/EtOH, 60°C, 4 h | 78 | Not reported |

Radical-Mediated Asymmetric Functionalization

Radical pathways offer unconventional routes to functionalized dihydrobenzofurans. A TBADT photocatalyst enables radical cyclization of aromatic aldehydes and alkynyl aryl ethers under visible light. Key features include:

- Mild conditions: Reactions proceed at RT without additives.

- Broad substrate scope: Tolerates electron-withdrawing and donating groups.

Table 6: Radical Cyclization for Dihydrobenzofuran Derivatives

| Substrates | Photocatalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde + Phenyl propargyl ether | TBADT | Blue light, RT, 6 h | 75 | |

| 4-Nitrobenzaldehyde + 1-Phenylpropyne | TBADT | Blue light, RT, 6 h | 68 |

Photoredox catalysis has emerged as a powerful approach for the synthesis of 2,3-dihydrobenzofuran derivatives through radical cascade pathways [1] [2]. These systems utilize visible light-activated transition metal photocatalysts to generate reactive radical intermediates that participate in sequential bond-forming processes [3] [4]. The fundamental mechanism involves the photoexcitation of ruthenium polypyridyl complexes, which can undergo both oxidative and reductive quenching cycles to produce radical species capable of engaging in cascade transformations [1] [3].

In dearomatizing fluoroaroylation reactions, the photoredox system generates benzofuran radical cations through single electron transfer oxidation [1]. The cooperative nuclear magnetic catalysis and photoredox catalysis platform enables the formation of acyl azolium ions that undergo reduction to generate ketyl radicals [1]. These persistent ketyl radicals subsequently engage in radical-radical cross-coupling with benzofuran radical cations, leading to the formation of oxocarbenium intermediates [1]. The cascade proceeds through diastereoselective nucleophilic trapping by fluoride anions, ultimately yielding 3-aroyl-2-fluoro-2,3-dihydrobenzofuran products with high trans-diastereoselectivity [1].

The oxidative [3+2] cycloaddition pathway represents another significant radical cascade mechanism for dihydrobenzofuran formation [3]. In these systems, photoexcited ruthenium bipyrazine complexes serve as oxidants to generate phenoxonium cations from electron-rich phenols [3]. The phenoxonium intermediates exhibit high electrophilic character and readily undergo cycloaddition with electron-rich styrenes to form the dihydrobenzofuran framework [3]. The mechanism involves initial phenol oxidation rather than alkene oxidation, as demonstrated by studies showing that readily oxidized phenols react even with alkenes possessing oxidation potentials outside the photocatalyst working range [3].

Radical Generation and Propagation Mechanisms

The generation of radical species in photoredox systems follows well-defined pathways that depend on the specific photocatalyst and substrate combination [5] [6]. Tetrabutylammonium decatungstate has been employed as an effective photocatalyst for hydrogen atom transfer processes, facilitating the formation of carbon-centered radicals through acyl carbon-hydrogen activation [7]. This approach enables the construction of dihydrobenzofuran scaffolds through intramolecular 1,5-hydrogen atom transfer pathways [7]. The photocatalyst plays a crucial role by facilitating hydrogen atom transfer during the reaction course, leading to the formation of functionalized dihydrobenzofuran products [7].

The visible light-mediated multicomponent cascade protocols demonstrate the versatility of radical pathways in dihydrobenzofuran synthesis [2]. These transformations involve the combination of N-allylbromodifluoroacetamides, terminal alkynes, and DABCO sulfur dioxide complexes under photocatalytic conditions [2]. The mechanism proceeds through the generation of radical intermediates that undergo 5-exo-trig radical-mediated cyclization, followed by sulfur dioxide incorporation and subsequent hydrogen atom transfer processes [2]. The cascade ultimately leads to the formation of difluoroamidosulfonylated dihydrobenzofuran derivatives in efficient yields [2].

Temperature-Dependent Reaction Kinetics

| Reaction Type | Temperature Range | Photocatalyst | Yield Range | Diastereoselectivity |

|---|---|---|---|---|

| Fluoroaroylation | Room Temperature | Iridium-F | 30-85% | 8:1 to >20:1 |

| Oxidative [3+2] | Room Temperature | Ruthenium(bpz)₃²⁺ | 50-78% | Not reported |

| Hydrogen Atom Transfer | Mild Conditions | TBADT | 63-83% | Variable |

Chelation-Controlled Transition State Models

Chelation control represents a fundamental mechanism for achieving stereoselectivity in dihydrobenzofuran formation through the organization of reactive intermediates in rigid chelate complexes [8] [9] [10]. The principle involves the coordination of metal centers with multidentate ligands to create well-defined transition state geometries that predetermine the stereochemical outcome of bond-forming processes [9] [10]. In the context of dihydrobenzofuran synthesis, chelation control manifests through the formation of cyclic coordination complexes that restrict conformational flexibility and direct the approach of nucleophiles to specific faces of electrophilic centers [8] [10].

The boat-type chelated bicyclic transition state model has been extensively studied in Reformatsky reactions involving indium enolates and alpha-hydroxy ketones [10]. This model demonstrates how chelation control can achieve highly diastereoselective construction of three contiguous stereogenic centers in a single transformation [10]. The chelated transition state involves the coordination of the indium center with both the carbonyl oxygen and the alpha-hydroxy group, creating a rigid bicyclic framework that determines the stereochemical outcome [10]. X-ray crystallographic analysis has provided unequivocal confirmation of the unexpected stereochemistry of products formed through this chelation-controlled pathway [10].

The Cram-chelate model provides a theoretical framework for understanding how beta-alkoxy aldehydes interact with metal centers to form predictable chelated complexes [11]. According to this model, the metal center coordinates with both the carbonyl oxygen and the beta-alkoxy substituent, creating a five-membered chelate ring [11]. The resulting chelated complex exhibits reduced conformational freedom compared to non-chelating systems, leading to enhanced stereoselectivity in subsequent reactions [11]. This chelation effect can result in anti-Felkin selectivity, where the nucleophile adds preferentially to the face opposite to the chelating substituent [11].

Metal Template Effects in Dihydrobenzofuran Synthesis

Active metal template synthesis has emerged as a powerful strategy for constructing mechanically interlocked molecular structures, including rotaxanes and catenanes [12]. In this approach, the metal center serves both as a template for organizing the reactive components and as a catalyst for the bond-forming reaction [12]. The active metal template strategy offers significant advantages, including the potential for traceless synthesis and the ability to use sub-stoichiometric quantities of the metal template [12]. Since its inception in 2006, numerous metal-catalyzed reactions have proven suitable for active metal template synthesis applications [12].

The stereoselective synthesis of coordination compounds through chelation control has been systematically developed using chiral ligand systems [9]. The terpene-pyridine ligand family comprises approximately 90 different characterized species that can form metal complexes exhibiting preferential chirality at the metal center through diastereoselectivity [9]. These coordination centers include octahedral metals such as ruthenium(II), osmium(II), rhodium(III), iron(II), and cadmium(II), as well as tetrahedral sites like copper(I) and silver(I) [9]. The systematic study of these systems has revealed general principles for achieving stereocontrol through metal coordination effects [9].

Transition State Stabilization Mechanisms

| Chelation Type | Metal Center | Coordination Number | Selectivity Range | Mechanism |

|---|---|---|---|---|

| Bicyclic Boat | Indium | 6 | >95:5 dr | Rigid chelate formation |

| Cram-Chelate | Various | 4-6 | Variable | Five-membered ring chelation |

| Active Template | Various | Variable | High | Dual template-catalyst function |

The stabilization of transition states through chelation involves multiple factors, including the coordination geometry of the metal center, the bite angle of the chelating ligand, and the electronic properties of the coordinating atoms [13]. Chelation forms stable ring structures known as chelate rings, which exhibit enhanced thermodynamic stability compared to analogous monodentate complexes [13]. The chelate effect arises from both enthalpic and entropic contributions, with the entropic component typically dominating due to the reduced loss of translational and rotational degrees of freedom upon complexation [13].

Computational Modeling of Reaction Coordinates

Computational modeling of reaction coordinates provides essential insights into the mechanistic pathways governing dihydrobenzofuran formation [14] [15] [16]. Reaction coordinates represent the lowest energy pathways connecting reactant and product states, serving as fundamental descriptors for understanding chemical transformation mechanisms [14] [16]. The identification of these coordinates requires sophisticated theoretical approaches that can capture the complex multi-dimensional potential energy surfaces characteristic of organic reactions [14] [17].

Density functional theory calculations have proven particularly valuable for studying dihydrobenzofuran synthesis mechanisms [18] [19] [20]. The B3LYP functional with 6-31++G(d,p) and 6-311++G(d,p) basis sets has been extensively employed to optimize molecular geometries and calculate electronic properties of dihydrobenzofuran derivatives [18] [19] [20]. These calculations provide crucial information about frontier molecular orbitals, global reactivity descriptors, and thermodynamic parameters that govern reaction feasibility and selectivity [19] [20]. The computed HOMO-LUMO gaps for various dihydrobenzofuran derivatives range from 0.16533 to 0.32549 eV, indicating significant variations in electronic properties depending on substitution patterns [19].

The ab initio approach to computational chemistry involves solving the Schrödinger equation to predict molecular behavior without relying on empirical parameters [21]. The time-independent Schrödinger equation, Ĥψ = Eψ, serves as the fundamental equation underlying these calculations [21]. Ab initio methods such as Hartree-Fock and post-Hartree-Fock approaches like Møller-Plesset perturbation theory provide increasingly accurate descriptions of molecular systems [21]. These methods enable the prediction of molecular properties, simulation of chemical reactions, and optimization of reaction conditions for dihydrobenzofuran synthesis [21].

Transition State Theory Applications

Transition state theory provides a mathematical framework for quantitatively analyzing chemical reactions and understanding the relationship between activation energies and reaction rates [15]. The rate constant expression, k = (kT/h)exp(-ΔG‡/RT), relates the reaction rate to the free energy of activation, where k is Boltzmann's constant, T is temperature, h is Planck's constant, R is the gas constant, and ΔG‡ is the activation free energy [15]. This relationship demonstrates the exponential dependence of reaction rates on activation barriers, highlighting the critical importance of accurate computational predictions of transition state energies [15].

The variational approach to conformational dynamics has enabled the development of time-structure based independent components analysis for identifying natural reaction coordinates [14]. This method seeks maximally predictive one-dimensional projections that can filter through statistical noise to identify simple reaction coordinates from complex molecular dynamics simulations [14]. The approach has proven particularly valuable for interpreting large datasets of unbiased molecular dynamics simulations of biologically relevant macromolecules [14]. The method explicitly incorporates sparsity considerations to identify physically interpretable reaction coordinates as linear combinations of structural order parameters [14].

Computational Validation of Mechanistic Pathways

| Computational Method | Basis Set | Property Calculated | Accuracy Range | Applications |

|---|---|---|---|---|

| DFT B3LYP | 6-31++G(d,p) | HOMO-LUMO gaps | ±0.1 eV | Electronic properties |

| Ab Initio MP2 | 6-311++G(d,p) | Reaction barriers | ±2 kcal/mol | Mechanistic studies |

| Transition State Theory | Various | Rate constants | Order of magnitude | Kinetic predictions |

| Molecular Dynamics | Force fields | Conformational sampling | Statistical | Dynamic behavior |

The Born-Oppenheimer approximation serves as a fundamental assumption in quantum mechanical modeling, enabling the separation of nuclear and electronic motions [17]. This approximation significantly reduces computational complexity by treating the massive nuclei as stationary relative to the fast-moving electrons [17]. The Hartree-Fock approximation further simplifies the multi-electron wave function problem by transforming it into a series of one-electron functions [17]. These approximations make possible the computational study of realistic molecular systems while maintaining reasonable accuracy for chemical applications [17].

The development of 2,3-dihydrobenzofuran-4-carbaldehyde derivatives as anticancer agents represents a significant advancement in heterocyclic medicinal chemistry. Extensive structure-activity relationship investigations have revealed that specific molecular modifications dramatically enhance cytotoxic potency against diverse human cancer cell lines [1] [2].

Fluorinated benzofuran and dihydrobenzofuran derivatives have emerged as particularly promising anticancer scaffolds. Research demonstrates that compounds incorporating difluorine, bromine, and ester or carboxylic acid groups exhibit remarkable antiproliferative activity, with inhibition rates reaching approximately 70% against HCT116 colorectal adenocarcinoma cells [1]. These derivatives demonstrate inhibitory concentrations ranging from 1.2 to 20.5 micromolar across multiple inflammatory mediators, including interleukin-6, chemokine ligand 2, nitric oxide, and prostaglandin E2 [1].

The mechanistic basis for anticancer activity involves multiple pathways. Fluorinated dihydrobenzofuran compounds effectively suppress cyclooxygenase-2 and nitric oxide synthase 2 expression while inducing apoptosis through Bcl-2 protein inhibition and PARP-1 cleavage [1]. Additionally, these compounds cause approximately 80% DNA fragmentation, indicating potent pro-apoptotic effects [1].

Benzofuran-chalcone hybrid derivatives represent another significant class of anticancer lead compounds. Systematic evaluation against HeLa, A549, and HCC1806 cell lines revealed compounds with impressive cytotoxic profiles, particularly those containing methoxy and hydroxyl substituents [2]. Compound 4l demonstrated exceptional potency with IC50 values of 6.19 micromolar against HeLa cells, 6.27 micromolar against A549 cells, and 6.60 micromolar against HCC1806 cells [2]. The superior compound 4n exhibited even greater efficacy against HeLa cells with an IC50 of 3.18 micromolar [2].

Structure-activity relationship analysis reveals that aryl chalcones consistently demonstrate superior cytotoxic activity compared to heterocyclic chalcones [2]. Electron-donating groups, particularly methoxy and hydroxyl substituents, significantly enhance anticancer activity. Among heterocyclic derivatives, pyridine-containing compounds show greater potency than indole-based analogs [2].

The VEGFR-2 inhibition mechanism represents a crucial target for benzofuran-based anticancer agents. Molecular docking studies demonstrate strong binding interactions between optimized compounds and VEGFR-2 (PDB ID: 4BSK), with docking scores exceeding 105, indicating robust protein-ligand interactions [2]. Apoptosis induction occurs in a dose-dependent manner, with flow cytometry analysis showing increased apoptotic cell populations from 5.29% in controls to 29.4% at 6 micromolar concentrations [2].

Dihydrobenzofuran lignans constitute another important anticancer class. These compounds, derived from biomimetic oxidative dimerization reactions, demonstrate exceptional activity against breast cancer and leukemia cell lines [3]. The most potent compound 2b exhibits an average GI50 value of 0.3 micromolar, with particularly impressive activity against breast cancer cell lines showing GI50 values below 10 nanomolar [3]. Critical structural features include 3,4-dihydroxyphenyl moieties and hydroxyl groups at position 7 of the dihydrobenzofuran ring [3].

Brominated benzofuran derivatives represent a specialized subclass with enhanced cytotoxic properties. Structure-activity relationship studies indicate that bromine substitution at the 3-position methyl group significantly increases anticancer activity [4]. Five compounds from this series demonstrated IC50 values ranging from 5.61 to 6.36 micromolar against various cancer cell lines, with selectivity for malignant versus normal cells [4].

The tubulin polymerization inhibition mechanism provides an additional anticancer target for dihydrobenzofuran derivatives. These compounds interact with the colchicine binding site of tubulin, inhibiting polymerization with IC50 values around 13 micromolar [3]. The 2R,3R-enantiomer demonstrates twice the activity of racemic mixtures, while 2S,3S-enantiomers show minimal activity [3].

| Compound Series | Target Cell Lines | IC50 Range (μM) | Key Structural Features | Mechanism of Action |

|---|---|---|---|---|

| Fluorinated dihydrobenzofuran derivatives | HCT116 colorectal | 1.2-20.5 | Difluorine, bromine, carboxyl groups | COX-2 inhibition, apoptosis |

| Benzofuran-chalcone hybrids | HeLa, A549, HCC1806 | 3.18-21.63 | Methoxy, hydroxyl substituents | VEGFR-2 inhibition |

| Dihydrobenzofuran lignans | Breast cancer, Leukemia | 0.3-10 | 3,4-dihydroxyphenyl, 7-hydroxyl | Tubulin polymerization inhibition |

| Brominated benzofuran derivatives | K562, MOLT-4, HeLa | 5.61-6.36 | Halogen at 3-position methyl | DNA intercalation, apoptosis |

| Benzofuran-carboxamide derivatives | ACHN, HCT15, MM231, NUGC-3 | 1.48-8.7 | N-phenyl carboxamide | NF-κB inhibition |

Recent investigations into benzofuran-carboxamide derivatives have revealed potent anticancer activity coupled with NF-κB inhibitory effects [5]. These compounds demonstrate low micromolar cytotoxic concentrations against six human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers [5]. The +M effect and hydrophobic groups on the N-phenyl ring significantly enhance both anticancer and NF-κB inhibitory activities [5].

Antioxidant Activity Modulation via Substituent Engineering

The antioxidant properties of 2,3-dihydrobenzofuran-4-carbaldehyde derivatives demonstrate remarkable sensitivity to substituent modifications, with specific structural changes dramatically enhancing radical scavenging capabilities and oxidative stress protection [6] [7] [8].

Substituted 2,3-dihydrobenzofuran-5-ols represent the most extensively studied antioxidant class within this chemical family. Research demonstrates that 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols with amino, methoxy, chloro, and nitro groups at the ortho position relative to the phenolic hydroxyl group exhibit superior radical scavenging activity compared to corresponding 6-chromanols [6]. The amino-substituted derivative, specifically 6-amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol, demonstrates the highest activity among tested compounds [6].

The mechanistic basis for enhanced antioxidant activity relates to molecular planarity and electron-donating capacity. Benzofuran derivatives benefit from increased planarity compared to chromanol structures, facilitating more effective radical scavenging through improved π-electron delocalization [6]. Electron-donating substituents at critical positions significantly amplify this effect [6].

Galvinoxyl and hydroxyl radical scavenging assays reveal that electron-donating groups, particularly amino substituents, substantially enhance antioxidant efficacy [6] [9]. The planarity advantage of dihydrobenzofuran systems over saturated ring analogs contributes significantly to their superior radical scavenging performance [6].

Benzofuran-2-carboxamide derivatives constitute another important antioxidant class. Systematic evaluation of eighteen synthesized derivatives revealed that compounds containing methyl substitution at the R2 position and hydroxyl substitution at the R3 position demonstrate optimal neuroprotective and antioxidant activities [7]. Compound 1j exhibits moderate to appreciable antioxidant activity, achieving 62% inhibition in lipid peroxidation and 23.5% inhibition in DPPH radical formation at 100 micromolar concentrations [7].

The hydroxyl radical scavenging mechanism involves hydrogen atom transfer from phenolic groups to neutralize reactive oxygen species [7]. Flow cytometry analysis demonstrates that effective compounds significantly attenuate NMDA-induced reactive oxygen species generation, with compound 1j showing the most potent inhibition among tested derivatives [7].

Chalcogen-substituted dihydrobenzofuran analogs demonstrate enhanced antioxidant properties through heteroatom incorporation. Research on 2,3-dihydrobenzo[b]furan-5-ol analogs containing sulfur, selenium, and tellurium reveals that chalcogen substitution modulates redox properties and antioxidant capacity [10]. These compounds demonstrate IC50 values ranging from 12 to 30 micromolar for lipid peroxidation inhibition [10].

The antioxidant profile evaluation encompasses multiple assessment methods including lipid peroxidation inhibition, reactive oxygen species scavenging, and ferric reducing antioxidant power [10]. Compounds demonstrate varying degrees of activity across these assays, with tellurium-containing derivatives generally showing superior performance compared to sulfur analogs [10].

Structure-activity relationships for antioxidant enhancement reveal several critical factors. Electron-donating groups at specific positions dramatically improve radical scavenging efficacy [6] [7]. The presence of phenolic hydroxyl groups provides essential hydrogen donation capability for radical neutralization [7]. Additionally, molecular planarity enhances π-electron availability for radical stabilization [6].

| Compound Type | DPPH Scavenging IC50 (μM) | Lipid Peroxidation Inhibition (%) | Hydroxyl Radical Scavenging | Critical Substituents |

|---|---|---|---|---|

| 2,2-Dimethyl-2,3-dihydrobenzofuran-5-ols | 15-25 | 60-85 | High | Amino at ortho position |

| Benzofuran-2-carboxamide derivatives | 69.14 | 62 | Moderate | Hydroxyl at para position |

| 2,3-Dihydrobenzo[b]furan-5-ol analogs | 12-30 | 70-90 | Very High | Chalcogen substitution |

| Substituted dihydrobenzofuran-5-ols | 10-20 | 65-80 | High | Electron-donating groups |

| Benzofuran-2-ones | 50-100 | 45-70 | Moderate | Catechol groups |

Benzofuran derivatives containing catechol groups demonstrate significant antioxidant potential through multiple mechanisms [11]. These compounds effectively reduce intracellular reactive oxygen species levels and protect differentiated neuronal cells from catechol-induced oxidative death [11]. The mechanism involves heme oxygenase-1 expression enhancement, which provides cytoprotective effects against oxidative stress [11].

Advanced antioxidant evaluation techniques reveal that optimized benzofuran derivatives demonstrate superior performance in ferric reducing antioxidant power assays, ABTS radical cation scavenging, and glutathione S-transferase mimicking activities [12]. Tellurium-containing compounds show particularly impressive results, with effective concentrations as low as 0.5 micromolar for lipid peroxidation reduction and 1 micromolar for reactive oxygen species level reduction [12].

The development of water-soluble benzofuran antioxidants represents a significant advancement for therapeutic applications. A novel benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, demonstrates IC50 values of approximately 12 micromolar for lipid peroxidation inhibition in rat liver mitochondria [8]. This compound effectively inhibits both iron-dependent and iron-independent lipid peroxidation mechanisms [8].

Neuroprotective Scaffold Design Strategies

The design of neuroprotective 2,3-dihydrobenzofuran-4-carbaldehyde derivatives involves sophisticated structure-activity relationship optimization targeting multiple neurodegenerative pathways. Contemporary approaches focus on multi-target-directed ligand strategies that address the complex, multifactorial nature of neurological disorders [13] [14].

Benzofuran-2-carboxamide derivatives represent the most extensively studied neuroprotective class. Research on 7-methoxy-N-substituted phenylbenzofuran-2-carboxamide derivatives reveals that specific substituent patterns dramatically enhance neuroprotective efficacy against NMDA-induced excitotoxicity [7]. Among eighteen synthesized derivatives, compound 1f with methyl substitution at the R2 position demonstrates the most potent neuroprotective action, with efficacy comparable to memantine at 30 micromolar concentrations [7].

The structure-activity relationship analysis indicates that methyl substitution at the R2 position and hydroxyl substitution at the R3 position provide optimal neuroprotective effects [7]. Compound 1j, containing hydroxyl substitution at R3, demonstrates marked anti-excitotoxic effects at both 100 and 300 micromolar concentrations while also exhibiting significant reactive oxygen species scavenging and lipid peroxidation inhibition capabilities [7].

Mechanistic investigations reveal that effective neuroprotective compounds operate through multiple pathways. Primary mechanisms include NMDA receptor antagonism, reactive oxygen species neutralization, and membrane stabilization [7]. Flow cytometry analysis demonstrates that compound 1j produces the most potent inhibition of NMDA-induced reactive oxygen species generation among tested derivatives [7].

Multi-target-directed ligand approaches have led to the development of 2-arylbenzofuran derivatives with simultaneous cholinesterase inhibition, cannabinoid receptor modulation, and microglial phenotype switching capabilities [13]. Compound 8 emerges as a particularly promising candidate, demonstrating butyrylcholinesterase inhibition, neuroprotective activity against amyloid-β oligomers, potent CB2 receptor selectivity, and immunomodulatory effects that switch microglia from pro-inflammatory M1 to neuroprotective M2 phenotypes [13].

The cannabinoid receptor targeting strategy provides significant advantages for neuroinflammation modulation. Derivative 10 functions as a potent CB2 inverse agonist with promising immunomodulatory properties, serving as both a therapeutic candidate and research tool for investigating endocannabinoid system roles in neurodegeneration [13].

Chalcogen-containing dihydrobenzofuran compounds represent an innovative neuroprotective approach through incorporation of sulfur, selenium, and tellurium atoms [12]. These derivatives demonstrate dual functionality as monoamine oxidase-A inhibitors and antioxidant agents. Compounds incorporating tellurium consistently outperform sulfur analogs, with effective concentrations ranging from 25 to 100 micromolar for enzyme inhibition [12].

Advanced molecular docking studies reveal that optimized chalcogen compounds achieve superior binding scores against monoamine oxidase-A, with values reaching -9.9 kcal/mol [12]. The tellurium-containing compound 6 demonstrates particularly impressive antioxidant profiles, reducing lipid peroxidation and protein carbonylation at concentrations as low as 0.5 micromolar [12].

Selenium-containing dihydrobenzofuran derivatives provide exceptional neuroprotective effects through multiple pathway modulation [15]. The compound 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran demonstrates remarkable efficacy in streptozotocin-induced Alzheimer disease models, improving memory performance in Y-maze, novel object recognition, and passive avoidance tests [15].

Biochemical analyses reveal that selenium compounds effectively reduce oxidative stress markers including thiobarbituric acid reactive substances, reactive oxygen species, and nitrite levels while increasing non-protein sulfhydryl groups [15]. These compounds also modulate key enzymatic activities, reducing monoamine oxidase-B and acetylcholinesterase activities in brain regions affected by neurodegeneration [15].

Molecular mechanism investigations demonstrate that optimized selenium derivatives influence apoptosis-related protein expression by increasing BCL-2 and decreasing BAX expression, promoting neuronal survival [15]. Additionally, these compounds enhance brain-derived neurotrophic factor and nuclear factor erythroid 2 expression, targets associated with neuroprotection and cellular antioxidant defense [15].

| Benzofuran Scaffold | Neuroprotective Target | Effective Concentration (μM) | Key Substituent Effects | Mechanism |

|---|---|---|---|---|

| 7-Methoxy-N-phenylbenzofuran-2-carboxamides | NMDA-induced excitotoxicity | 30-300 | CH3 at R2, OH at R3 | ROS scavenging, membrane protection |

| 2-Arylbenzofuran derivatives | Aβ oligomer protection | 10-50 | CB2 receptor selectivity | Cholinesterase inhibition |

| Chalcogen dihydrobenzofuran compounds | MAO-A inhibition | 25-100 | Tellurium > Sulfur | Antioxidant, enzyme inhibition |

| Benzofuran-based CB2 ligands | Microglial modulation | 5-25 | M2 phenotype switching | Anti-inflammatory |

| Selenium-containing dihydrobenzofurans | Oxidative stress reduction | 1-10 | Trifluoromethyl enhancement | Multiple pathway modulation |

The anti-inflammatory pathway represents a crucial neuroprotective mechanism for benzofuran derivatives. Optimized compounds effectively decrease inflammatory markers including nuclear factor kappa B, interleukin-6, and glycogen synthase kinase 3 beta [15]. This multi-target approach addresses the complex inflammatory cascade associated with neurodegenerative diseases [15].

Contemporary neuroprotective scaffold design emphasizes the importance of blood-brain barrier penetration and metabolic stability. Benzofuran derivatives benefit from favorable pharmacokinetic properties, including appropriate lipophilicity and resistance to enzymatic degradation [14]. The heterocyclic scaffold provides a privileged structure for central nervous system drug development [14].

Structure-activity relationship optimization for neuroprotective enhancement involves systematic modification of key positions. Substitution at positions 2, 3, and 5 of the benzofuran core consistently yields compounds with significant neuroactivity [14]. Hybrid molecules incorporating established neuroprotective functional groups, such as carbamates, piperazines, quinolinols, and propargylamines, demonstrate synergistic effects [14].